REACTION_CXSMILES
|
C([O:3][C:4](=[O:21])[CH2:5][C:6]([NH:8][C:9]1[C:14]([CH:15]([CH3:17])[CH3:16])=[CH:13][CH:12]=[CH:11][C:10]=1[CH:18]([CH3:20])[CH3:19])=[O:7])C.CO.[OH-].[Na+].Cl>C(OCC)(=O)C.O.CCCCCCC>[CH:15]([C:14]1[CH:13]=[CH:12][CH:11]=[C:10]([CH:18]([CH3:20])[CH3:19])[C:9]=1[NH:8][C:6](=[O:7])[CH2:5][C:4]([OH:21])=[O:3])([CH3:16])[CH3:17] |f:2.3|
|
Name
|
N-(2,6-Diisopropyl-phenyl)-malonamic acid ethyl ester
|
Quantity
|
240.24 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC(=O)NC1=C(C=CC=C1C(C)C)C(C)C)=O
|
Name
|
|
Quantity
|
1200 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
483 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
crude material
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0.5 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
2.2 L
|
Type
|
solvent
|
Smiles
|
CCCCCCC
|
Type
|
CUSTOM
|
Details
|
The solution was stirred until HPLC analysis
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 5 L 4-necked flask was fitted with a mechanical stirrer
|
Type
|
CUSTOM
|
Details
|
reaction (ca. 2.5 h)
|
Duration
|
2.5 h
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was removed
|
Type
|
WASH
|
Details
|
the organic layer was washed with 0.5 L of water and 0.5 L of brine
|
Type
|
EXTRACTION
|
Details
|
The aqueous layers were back-extracted with 0.5 L of ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layers were then dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent at the Rotavap
|
Type
|
CUSTOM
|
Details
|
yielded 216 g (99%) of the crude acid as yellowish solids
|
Type
|
CUSTOM
|
Details
|
isolated by filtration
|
Type
|
WASH
|
Details
|
The solids were washed with heptane and petroleum ether
|
Type
|
CUSTOM
|
Details
|
air-dried
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C1=C(C(=CC=C1)C(C)C)NC(CC(=O)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 202.53 g | |
YIELD: CALCULATEDPERCENTYIELD | 93.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |